3-chloro-N-(pyridin-2-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine 3-chloro-N-(pyridin-2-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine
Brand Name: Vulcanchem
CAS No.: 1042515-66-1
VCID: VC2783162
InChI: InChI=1S/C12H9ClF3N3/c13-10-5-8(12(14,15)16)6-18-11(10)19-7-9-3-1-2-4-17-9/h1-6H,7H2,(H,18,19)
SMILES: C1=CC=NC(=C1)CNC2=C(C=C(C=N2)C(F)(F)F)Cl
Molecular Formula: C12H9ClF3N3
Molecular Weight: 287.67 g/mol

3-chloro-N-(pyridin-2-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine

CAS No.: 1042515-66-1

Cat. No.: VC2783162

Molecular Formula: C12H9ClF3N3

Molecular Weight: 287.67 g/mol

* For research use only. Not for human or veterinary use.

3-chloro-N-(pyridin-2-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine - 1042515-66-1

Specification

CAS No. 1042515-66-1
Molecular Formula C12H9ClF3N3
Molecular Weight 287.67 g/mol
IUPAC Name 3-chloro-N-(pyridin-2-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine
Standard InChI InChI=1S/C12H9ClF3N3/c13-10-5-8(12(14,15)16)6-18-11(10)19-7-9-3-1-2-4-17-9/h1-6H,7H2,(H,18,19)
Standard InChI Key JIOFKKUTPMHPLE-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)CNC2=C(C=C(C=N2)C(F)(F)F)Cl
Canonical SMILES C1=CC=NC(=C1)CNC2=C(C=C(C=N2)C(F)(F)F)Cl

Introduction

Structural Characteristics and Chemical Properties

Molecular Structure

3-chloro-N-(pyridin-2-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine consists of a 3-chloro-5-(trifluoromethyl)pyridin-2-amine core with a pyridin-2-ylmethyl group attached to the amino nitrogen. The molecule features multiple nitrogen atoms that function as hydrogen bond acceptors, while the secondary amine serves as both a hydrogen bond donor and acceptor. The trifluoromethyl group enhances lipophilicity and metabolic stability, characteristics valuable in pharmaceutical compounds .

The structural components can be classified as:

  • A substituted pyridine ring bearing a chloro group at position 3 and a trifluoromethyl group at position 5

  • A secondary amine at position 2 of the first pyridine ring

  • A second pyridine ring connected via a methylene bridge to the secondary amine

Physical and Chemical Properties

Based on structural analysis and comparison with analogous compounds, the following properties can be established:

Table 1: Physicochemical Properties of 3-chloro-N-(pyridin-2-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine

PropertyValueBasis for Determination
Molecular FormulaC₁₂H₉ClF₃N₃Structure calculation
Molecular Weight287.67 g/molStructure calculation
Physical StateSolid at room temperatureBased on similar compounds
SolubilitySoluble in organic solvents (dichloromethane, acetonitrile); limited water solubilityBased on similar trifluoromethyl pyridines
LogP (estimated)2.5-3.0Comparison with similar compounds (LogP of 2.48 for 3-Chloro-5-(trifluoromethyl)pyridin-2-amine)
Melting Point (estimated)85-100°CBased on related compounds with similar functional groups
Boiling Point (estimated)220-250°C at 760 mmHgComparison with 3-Chloro-5-(trifluoromethyl)pyridin-2-amine (201.6±40.0°C)

The presence of the trifluoromethyl group contributes significantly to the compound's lipophilicity, while the chlorine substituent provides a reactive site for potential chemical modifications through cross-coupling reactions .

Synthesis Methods

Nucleophilic Aromatic Substitution Approach

The most direct synthesis pathway would involve nucleophilic aromatic substitution of 2,3-dichloro-5-(trifluoromethyl)pyridine with pyridin-2-ylmethylamine. This approach is analogous to methods described for similar compounds in the literature . The reaction would involve:

  • Dissolution of 2,3-dichloro-5-(trifluoromethyl)pyridine in an appropriate solvent (typically methanol or acetonitrile)

  • Addition of an activating agent (such as triethylamine)

  • Heating under reflux conditions (4-6 hours) followed by cooling

  • Filtration and purification steps to isolate the desired product

This method selectively targets the more reactive 2-position of the dichloro-substituted pyridine, leaving the 3-chloro group intact .

Secondary Amine Formation from Primary Amine

An alternative synthetic route could involve:

  • Starting with 3-Chloro-5-(trifluoromethyl)pyridin-2-amine as a precursor

  • N-alkylation with 2-(chloromethyl)pyridine or 2-(bromomethyl)pyridine in the presence of a base (typically potassium carbonate or sodium hydride)

  • Reaction in a polar aprotic solvent such as DMF or acetonitrile

  • Purification through chromatography or recrystallization

This approach is comparable to the synthesis methods for structurally related compounds like 3-chloro-N-(furan-2-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine .

Reductive Amination Route

A third potential synthesis method could involve reductive amination:

  • Reaction of 3-Chloro-5-(trifluoromethyl)pyridin-2-amine with pyridine-2-carbaldehyde

  • Formation of an imine intermediate

  • Reduction with sodium cyanoborohydride or sodium triacetoxyborohydride

  • Isolation and purification of the final product

This approach would be particularly useful for scale-up and industrial applications due to its potential for high yields and fewer side reactions.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected 1H NMR spectral features for 3-chloro-N-(pyridin-2-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine would include:

  • Aromatic protons from both pyridine rings (δ 7.0-8.6 ppm)

  • A singlet for the methylene bridge (approximately δ 4.5-4.7 ppm)

  • A broad singlet for the NH proton (approximately δ 5.5-6.5 ppm)

The 19F NMR would show a characteristic singlet at approximately -60 to -65 ppm, corresponding to the trifluoromethyl group .

13C NMR would exhibit signals for:

  • Aromatic carbons from both pyridine rings (δ 110-160 ppm)

  • The carbon bearing the trifluoromethyl group (quartet due to C-F coupling)

  • The methylene carbon (approximately δ 45-50 ppm)

Mass Spectrometry

Mass spectrometric analysis would reveal:

  • Molecular ion peak at m/z 287.67 [M]+

  • Characteristic isotope pattern due to the presence of chlorine (35Cl/37Cl)

  • Fragment ions potentially including loss of pyridin-2-ylmethyl group, loss of CF3, and cleavage of the C-N bond

Chromatographic Methods

High-performance liquid chromatography (HPLC) analysis of 3-chloro-N-(pyridin-2-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine could be performed using a reverse-phase approach similar to that described for related compounds :

Table 2: HPLC Method Parameters for Analysis

ParameterCondition
ColumnNewcrom R1 or equivalent C18 column
Mobile PhaseAcetonitrile/water with 0.1% phosphoric acid (or formic acid for MS compatibility)
Gradient30-80% acetonitrile over 10 minutes
Flow Rate1.0 mL/min
DetectionUV (260 nm) or MS detection
Temperature25°C
Sample PreparationDissolution in acetonitrile or methanol

This method would be suitable for both analytical characterization and quality control assessments of the synthesized compound .

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural DifferenceReference
3-chloro-N-(pyridin-2-ylmethyl)-5-(trifluoromethyl)pyridin-2-amineC₁₂H₉ClF₃N₃287.67Target compound-
3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amineC₇H₆ClF₃N₂210.58Methyl group instead of pyridin-2-ylmethyl
(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamineC₇H₆ClF₃N₂210.58Primary amine at methylene position
3-chloro-N-(furan-2-ylmethyl)-5-(trifluoromethyl)pyridin-2-amineC₁₁H₈ClF₃N₂O276.64Furan ring instead of pyridine ring
3-Chloro-5-(trifluoromethyl)pyridin-2-amineC₆H₄ClF₃N₂196.56Primary amine instead of secondary amine

Enzyme Inhibition

The presence of the trifluoromethyl group enhances membrane permeability and metabolic stability, while the dual pyridine rings could enable interactions with enzyme binding pockets. Related compounds containing the 3-chloro-5-(trifluoromethyl)pyridin-2-yl scaffold have demonstrated inhibitory activity against bacterial phosphopantetheinyl transferase .

Antimicrobial Properties

Compounds featuring the 3-chloro-5-(trifluoromethyl)pyridine core, particularly when incorporated into heterocyclic systems, have shown antimicrobial activity against bacteria including methicillin-resistant Staphylococcus aureus . The pyridin-2-ylmethyl substituent could potentially enhance these properties by increasing interactions with bacterial targets.

Agricultural Applications

Structurally related compounds are utilized as intermediates in the synthesis of fluopyram and other agrochemicals . The compound's potential fungicidal activity would be valuable for crop protection applications.

Chemical Reactivity and Modifications

Nucleophilic Substitution at the 3-Position

The chlorine atom at position 3 of the pyridine ring represents a reactive site for nucleophilic aromatic substitution reactions. This reactivity could be exploited to create libraries of derivatives with modified properties:

  • Replacement with nitrogen nucleophiles (amines, azides)

  • Substitution with oxygen nucleophiles (alkoxides, phenoxides)

  • Replacement with sulfur nucleophiles (thiols, thiolates)

  • Palladium-catalyzed cross-coupling reactions (Suzuki, Negishi, or Sonogashira)

Modifications of the Pyridin-2-ylmethyl Group

The pyridin-2-ylmethyl moiety offers additional opportunities for structural modification:

  • Functionalization of the pyridine ring through direct C-H activation

  • Introduction of substituents at various positions of the pyridine ring

  • Modification of the methylene bridge (oxidation, alkylation)

  • Replacement with alternative heterocyclic systems

These modifications could be employed to optimize physical properties, biological activity, or synthetic utility.

Applications in Medicinal Chemistry

Drug-Like Properties

3-chloro-N-(pyridin-2-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine possesses several features favorable for drug development:

Table 4: Assessment of Drug-Like Properties

PropertyValue/AssessmentSignificance in Drug Design
Molecular Weight287.67 g/molBelow 500 g/mol (Lipinski's Rule)
LogP (estimated)2.5-3.0Appropriate lipophilicity for membrane permeation
H-bond Acceptors3 (N atoms)Within Lipinski's limit (<10)
H-bond Donors1 (NH)Within Lipinski's limit (<5)
Rotatable Bonds2Low molecular flexibility, potentially favorable entropy profile
Aromatic Rings2Suitable for π-π interactions with protein targets

These properties suggest good potential for oral bioavailability, making the compound an interesting scaffold for medicinal chemistry exploration.

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